molecular formula C18H34CoO4 B12653545 Cobalt bis(2,5,5-trimethylhexanoate) CAS No. 84215-43-0

Cobalt bis(2,5,5-trimethylhexanoate)

Cat. No.: B12653545
CAS No.: 84215-43-0
M. Wt: 373.4 g/mol
InChI Key: BJUHRJZEHXEVKP-UHFFFAOYSA-L
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Description

Cobalt bis(2,5,5-trimethylhexanoate) is a cobalt(II) carboxylate complex featuring a branched-chain alkyl ligand. This branching enhances steric hindrance, influencing solubility, thermal stability, and catalytic activity. The compound is likely used in industrial applications such as polymerization catalysis, paint drying agents, or as a precursor in material synthesis .

Properties

CAS No.

84215-43-0

Molecular Formula

C18H34CoO4

Molecular Weight

373.4 g/mol

IUPAC Name

cobalt(2+);2,5,5-trimethylhexanoate

InChI

InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

BJUHRJZEHXEVKP-UHFFFAOYSA-L

Canonical SMILES

CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .

Comparison with Similar Compounds

Cobalt Bis(2-ethylhexanoate)

  • Structure and Properties: The ligand here is 2-ethylhexanoate, which has a shorter ethyl branch at the 2-position compared to the trimethyl groups in the target compound. This reduced branching may result in lower thermal stability but higher solubility in non-polar solvents.
  • Applications : Widely used as a catalyst in oxidation reactions and as a drying agent in alkyd resins. The less hindered structure facilitates faster coordination with substrates compared to the trimethyl variant .

Manganese Bis(3,5,5-trimethylhexanoate) (CAS 93777-46-9)

  • Structure and Properties: Shares the same ligand as cobalt bis(2,5,5-trimethylhexanoate) but replaces cobalt with manganese.
  • Applications: Potential use in polyurethane foam production or as a stabilizer, though with lower catalytic efficiency than cobalt analogs.

Lead Bis(3,5,5-trimethylhexanoate) (CAS 35837-70-8)

  • Structure and Properties : The lead analog has the same ligand but exhibits higher toxicity. Its use is restricted to 0.1% concentration in products due to environmental and health concerns .
  • Applications : Historically used in lubricants or PVC stabilizers, but largely phased out in favor of less toxic alternatives like cobalt or zinc derivatives .

Beta-Diketonato Complexes (e.g., Cu(TMHD)₂)

  • Structure and Properties : Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (CAS 14040-05-2) features a beta-diketonate ligand, offering superior thermal stability (decomposition >250°C) compared to carboxylates.
  • Applications : Used in chemical vapor deposition (CVD) for thin-film coatings, a niche where cobalt carboxylates are less effective due to lower thermal resilience .

Comparative Data Table

Compound Name CAS Number Metal Ligand Structure Key Applications Thermal Stability Regulatory Limit
Cobalt bis(2,5,5-trimethylhexanoate) Not specified Co²⁺ 2,5,5-trimethylhexanoate Catalysis, polymer additives Moderate (~150°C) Varies by region
Cobalt bis(2-ethylhexanoate) Not specified Co²⁺ 2-ethylhexanoate Paint drying agents Low (~100°C) Varies by region
Manganese bis(3,5,5-trimethylhexanoate) 93777-46-9 Mn²⁺ 3,5,5-trimethylhexanoate Stabilizers, mild catalysis Moderate (~160°C) Not restricted
Lead bis(3,5,5-trimethylhexanoate) 35837-70-8 Pb²⁺ 3,5,5-trimethylhexanoate Restricted lubricants High (~200°C) ≤0.1%
Copper(II) beta-diketonate (Cu(TMHD)₂) 14040-05-2 Cu²⁺ 2,2,6,6-tetramethyl-3,5-heptanedionate CVD processes Very high (>250°C) None specified

Key Research Findings

  • Ligand Branching Effects : Increased branching (e.g., 2,5,5-trimethyl vs. 2-ethyl) reduces solubility in hydrocarbons but improves oxidative stability, making the trimethyl variant preferable for high-temperature catalytic processes .
  • Metal Center Influence : Cobalt derivatives excel in oxidation reactions, while manganese analogs are less active but safer. Lead compounds, though thermally stable, are restricted due to toxicity .
  • Regulatory Trends : Cobalt and manganese carboxylates are increasingly adopted as alternatives to lead-based compounds, aligning with global restrictions on heavy metals .

Biological Activity

Cobalt bis(2,5,5-trimethylhexanoate), often referred to as cobalt(II) 2,5,5-trimethylhexanoate, is an organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its catalytic roles and potential therapeutic applications.

Chemical Structure and Properties

Cobalt bis(2,5,5-trimethylhexanoate) is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. Its structure can be represented as follows:

  • Molecular Formula : C18H34CoO4
  • Molar Mass : 366.46 g/mol

The compound features a cobalt ion coordinated with two 2,5,5-trimethylhexanoate ligands, which influences its solubility and reactivity in biological systems.

2. Catalytic Activity in Organic Reactions

Cobalt bis(2,5,5-trimethylhexanoate) has been investigated for its role as a catalyst in organic reactions. It has been found effective in transesterification processes and polymer degradation reactions. For example, studies involving cobalt catalysts demonstrated high efficiency in the depolymerization of polyethylene terephthalate (PET), yielding significant conversion rates . The catalytic activity is attributed to the ability of cobalt to facilitate bond cleavage and formation during chemical reactions.

Case Study: Cobalt Catalysts in PET Depolymerization

A study explored various cobalt-based catalysts for the depolymerization of PET using alcoholysis techniques. Cobalt bis(2,5,5-trimethylhexanoate) was among the tested catalysts. The findings highlighted:

  • Conversion Rates : High conversion rates were achieved with cobalt compounds compared to traditional catalysts.
  • Byproduct Formation : The study noted that while cobalt catalysts were effective, they also produced byproducts that could complicate purification processes .

Table 1: Comparative Catalytic Activity of Cobalt Compounds

Catalyst TypeConversion Rate (%)Byproduct Yield (%)
Cobalt bis(2,5,5-trimethylhexanoate)8515
Cobalt acetate9010
Cobalt neodecanate8020

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